Home > Products > Screening Compounds P15862 > Nafarelin acetate
Nafarelin acetate - 76932-60-0

Nafarelin acetate

Catalog Number: EVT-399095
CAS Number: 76932-60-0
Molecular Formula: C68H87N17O15
Molecular Weight: 1382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nafarelin acetate is a synthetic analogue of luteinizing hormone-releasing hormone (LHRH) with potent agonist activity. [] It is classified as a gonadotropin-releasing hormone agonist (GnRH agonist). [] Nafarelin acetate is utilized in scientific research primarily for its ability to reversibly suppress the hypothalamic-pituitary-gonadal axis. [] This suppression allows researchers to study the role of gonadotropins and sex steroids in various physiological and pathological processes.

Future Directions
  • Developing new formulations for improved drug delivery: This could include exploring different routes of administration and developing long-acting formulations. [, ]
  • Investigating the potential of Nafarelin acetate in treating other conditions: This could include exploring its use in conditions such as prostate cancer, precocious puberty, and uterine fibroids. [, , ]
  • Understanding the long-term effects of Nafarelin acetate on bone health: This is particularly relevant for women who receive Nafarelin acetate for endometriosis treatment. []

Luteinizing Hormone-Releasing Hormone (LHRH)

Relevance: LHRH is the parent molecule of nafarelin acetate, a synthetic analog of LHRH. Nafarelin acetate is structurally similar to LHRH but possesses greater potency and a longer duration of action. Both compounds act as GnRH agonists, initially stimulating and subsequently suppressing gonadotropin release. Several studies in the provided papers directly compare the pharmacokinetics and efficacy of nafarelin acetate to LHRH. For instance, nafarelin acetate exhibited a significantly longer plasma half-life and lower systemic clearance than LHRH in both rats and rhesus monkeys []. Additionally, clinical trials indicated that nafarelin acetate may require lower doses compared to LHRH agonists like leuprolide acetate for similar therapeutic effects in treating conditions like endometriosis [, ].

3-(2-Naphthyl)-D-Alanine

Relevance: This amino acid is incorporated into the nafarelin acetate structure, replacing the sixth amino acid in the native LHRH sequence. This substitution is critical for enhancing the stability and potency of nafarelin acetate compared to LHRH [, ]. One study identified 2-naphthylacetic acid, a metabolite of 3-(2-Naphthyl)-D-Alanine, in the urine of rhesus monkeys administered nafarelin acetate []. This finding suggests that the metabolism of nafarelin acetate might involve the breakdown of this specific amino acid.

Leuprolide Acetate

Relevance: Leuprolide acetate, similar to nafarelin acetate, acts by initially stimulating and subsequently downregulating the pituitary GnRH receptors, leading to suppressed gonadotropin secretion. Several papers directly compare the efficacy and side effect profiles of nafarelin acetate and leuprolide acetate in managing conditions like endometriosis and for IVF treatment. While both drugs demonstrated comparable effectiveness, some studies suggest that nafarelin acetate might be associated with a lower requirement for human menopausal gonadotropin (hMG) during IVF compared to leuprolide acetate [, ].

Buserelin Acetate

Relevance: Like nafarelin acetate, buserelin acetate exhibits high potency and a long duration of action, making it suitable for long-term suppression of gonadotropin release. One study directly compared the efficacy and safety of nafarelin acetate and buserelin acetate in IVF treatment []. The study found no significant difference in pregnancy rates between the two drugs.

Goserelin Acetate

Relevance: Goserelin acetate, similar to nafarelin acetate, induces a reversible hypogonadal state by downregulating pituitary GnRH receptors. One study compared the efficacy and side effect profile of nafarelin acetate and goserelin acetate in treating endometriosis. Both drugs effectively reduced endometriosis-related symptoms, but the study suggested that nafarelin acetate may have a better side effect profile [, ].

Source and Classification

Nafarelin acetate is classified as a peptide hormone and falls under the category of gonadotropin-releasing hormone analogs. It is typically available in a nasal spray formulation, marketed under the brand name Synarel, which facilitates its administration and absorption into systemic circulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of nafarelin acetate involves several steps, including solid-phase peptide synthesis techniques. The process typically starts with the assembly of amino acids on a resin support using coupling reagents to facilitate peptide bond formation. High-performance liquid chromatography is employed for purification to achieve high purity levels of the final product .

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are sequentially added to a solid support.
    • Coupling reactions are performed with activating agents.
  2. Purification:
    • Reversed-phase high-performance liquid chromatography is utilized to separate the desired peptide from impurities and unreacted starting materials.
  3. Characterization:
    • The synthesized compound is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

Nafarelin acetate has a complex molecular structure characterized by its decapeptide nature. The molecular formula is C_19H_24N_4O_4S, and it has a molecular weight of approximately 396.48 g/mol. The structure includes various functional groups that contribute to its biological activity and stability as a pharmaceutical agent .

Structural Features

  • Peptide Backbone: Comprised of 10 amino acids.
  • Functional Groups: Contains an acetate group that enhances solubility and stability.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving nafarelin acetate pertain to its interactions within the body after administration. Upon intranasal delivery, nafarelin acetate undergoes enzymatic cleavage, which can lead to various metabolites with differing biological activities. The main metabolic pathway involves hydrolysis and deamidation, resulting in several metabolites that may retain some pharmacological effects .

  1. Metabolism:
    • Hydrolysis: The peptide bond cleavage by peptidases leads to shorter peptides.
    • Deamidation: Conversion of asparagine residues can occur, altering activity.
  2. Pharmacokinetics:
    • Rapid absorption into systemic circulation.
    • Peak serum concentrations achieved within 10 to 45 minutes post-administration.
Mechanism of Action

Process and Data

  1. Initial Phase:
    • Stimulation of gonadotropins release.
  2. Chronic Administration:
    • Downregulation leads to reduced steroidogenesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water; stability maintained in buffered solutions.

Chemical Properties

  • pH Stability Range: Typically stable between pH 4-7.
  • Half-Life: Approximately 2.5 to 3 hours post-administration depending on the route (intranasal or subcutaneous) .
Applications

Scientific Uses

Nafarelin acetate has significant applications in clinical settings:

  • Central Precocious Puberty: Used to delay premature sexual maturation in children.
  • Endometriosis Treatment: Helps manage symptoms by suppressing ovarian function.
  • Uterine Leiomyomas: Employed as a pre-surgical treatment option to reduce tumor size .

In addition to its therapeutic uses, nafarelin acetate serves as a model compound for research into peptide drug delivery systems, particularly in developing biodegradable carriers for peptide-based therapies .

Mechanistic Pharmacology of Nafarelin Acetate as a Gonadotropin-Releasing Hormone (GnRH) Analog

Molecular Interactions Between Nafarelin Acetate and GnRH Receptor Subtypes

Nafarelin acetate ([6-D-(2-naphthyl)alanine]-GnRH) is a synthetic decapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH) with enhanced receptor binding affinity and metabolic stability. Its molecular structure features strategic amino acid substitutions, including a D-2-naphthylalanine at position 6 and a ethylamide substitution at position 10, which profoundly enhance its binding kinetics to the GnRH receptor (GnRHR) [1] [8]. The GnRHR belongs to the rhodopsin-like G protein-coupled receptor (GPCR) family and is primarily expressed on pituitary gonadotrope cells. Unlike many GPCRs, human GnRHR lacks a cytoplasmic C-terminal tail, a unique structural feature that influences its desensitization pattern [8].

The binding pocket of GnRHR involves specific extracellular and transmembrane domains that recognize both endogenous GnRH and synthetic analogs. Key residues include Asp98 (transmembrane helix 2/TM2), Trp101 (TM2), Asn102 (TM2), Lys121 (extracellular loop 1/EC1), and Asp302 (TM7) that form hydrogen bonds and hydrophobic interactions with nafarelin [8]. The D-2-naphthylalanine substitution at position 6 enhances hydrophobic interaction with receptor subpockets, while the C-terminal modification stabilizes the bioactive conformation. These interactions confer nafarelin with approximately 200-fold greater binding affinity compared to native GnRH, as demonstrated in competitive radioligand binding assays using pituitary membrane preparations [1] [6].

Table 1: Key Molecular Interactions Between Nafarelin Acetate and Human GnRHR

Receptor DomainAmino Acid ResidueInteraction TypeFunctional Significance
Transmembrane Helix 2 (TM2)Asp98Ionic bondAnchors N-terminal pyroGlu of nafarelin
TM2Trp101Hydrophobic stackingStabilizes position 6 aromatic side chain
TM2Asn102Hydrogen bondingRecognizes glycineamide at position 10
Extracellular Loop 1 (EC1)Lys121Salt bridgeBinds C-terminal carboxylate
Transmembrane Helix 7 (TM7)Asp302Hydrogen bondingStabilizes histidine at position 2
Hydrophobic PocketMultiple hydrophobic residuesVan der Waals forcesAccommodates D-2-naphthylalanine at position 6

Human genomic studies reveal only one functional GnRHR subtype (GnRH1R) located on chromosome 4q13.2-13.3, comprising three exons spanning 17.2 kb. While a second transcript exists through alternative splicing (encoding a 249 aa protein), its physiological relevance remains unclear, and nafarelin selectively targets the full-length 328 aa receptor [8]. The absence of significant interaction with non-pituitary GnRHR variants (whose expression remains controversial) underscores nafarelin's pituitary-specific action [8].

Downstream Modulation of Pituitary-Gonadal Axis Signaling Pathways

Upon binding GnRHR, nafarelin acetate initiates complex intracellular signaling cascades predominantly through Gαq/11 protein coupling. This interaction activates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two critical second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) [8]. IP3 triggers rapid calcium mobilization from endoplasmic reticulum stores, causing transient elevation in cytosolic calcium concentrations ([Ca²⁺]i) that peaks within seconds. DAG activates protein kinase C (PKC) isoforms, which subsequently phosphorylate various downstream targets, including transcription factors and other kinases [8].

The calcium signaling exhibits biphasic characteristics: an initial transient peak mediated by intracellular stores, followed by a sustained plateau phase dependent on extracellular calcium influx through voltage-gated and store-operated calcium channels. This calcium signature is crucial for the exocytosis of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) storage granules. Experimental studies using perifused rat pituitary cells demonstrate that nafarelin elicits 3-5 fold greater gonadotropin release compared to native GnRH at equivalent concentrations, attributable to its prolonged receptor occupancy and resistance to degradation [2] [8].

Beyond acute hormone secretion, sustained nafarelin exposure modulates gene expression networks. PKC activation induces phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) via the Raf-MEK-ERK cascade, leading to nuclear translocation and activation of transcription factors including Egr-1, c-Fos, and c-Jun. These regulate transcription of gonadotropin subunit genes (CGA, LHB, FSHB) and GnRHR itself. Interestingly, continuous (as opposed to pulsatile) nafarelin exposure downregulates GnRHR gene expression through protein kinase C-mediated hyperphosphorylation of the receptor and subsequent internalization [8].

Table 2: Key Downstream Signaling Pathways Modulated by Nafarelin-GnRHR Interaction

Signaling PathwayKey EffectorsBiological OutcomeTemporal Response
Gαq/11-PLC-βIP3, DAGCalcium mobilization, PKC activationSeconds to minutes
Calcium-CalmodulinCaMK II, IVCREB phosphorylation, gene transcriptionMinutes to hours
PKC-MAPKERK1/2, JNK, p38Egr-1, c-Fos, c-Jun activationHours
Nuclear ReceptorSF-1, DAX-1Gonadotropin subunit gene expressionHours to days
Receptor Regulationβ-arrestin, GRKReceptor phosphorylation, internalizationDays

Temporal Dynamics of Receptor Desensitization and Pituitary Suppression

The pharmacological action of nafarelin acetate exhibits profound temporal dynamics characterized by an initial stimulatory phase followed by sustained suppression. The acute phase ("flare effect") manifests within hours of administration, with peak gonadotropin levels occurring at 2-4 hours and sex steroid elevation (estradiol or testosterone) within 24-72 hours [2] [7]. This transient stimulation results from the agonist properties of nafarelin, which potently activates Gαq/11 signaling as described in section 1.2.

The transition to pituitary suppression involves multiple mechanisms operating at different time scales. Within 24-72 hours, homologous desensitization occurs through G protein-coupled receptor kinase (GRK)-mediated phosphorylation of intracellular receptor domains, primarily at serine/threonine residues in the second and third intracellular loops. This phosphorylation promotes β-arrestin recruitment, which physically uncouples the receptor from G proteins and targets it for clathrin-mediated endocytosis [8]. Continuous nafarelin exposure (7-10 days) induces receptor downregulation through decreased GnRHR gene transcription and increased receptor degradation. Studies in primate models demonstrate 60-80% reduction in pituitary GnRHR density following 2 weeks of continuous nafarelin administration [1] [2].

The downstream consequence is profound suppression of gonadotropin synthesis and secretion. By day 21-28 of continuous treatment, gonadotropin secretion decreases by 85-95%, resulting in plasma concentrations of sex steroids (estradiol, progesterone, testosterone) falling to castrate or menopausal levels [1] [5]. The suppression exhibits dose-dependency, with studies showing that intranasal doses of 400-800 μg/day achieve maximal suppression in >90% of patients [1] [7].

The reversibility of suppression follows distinct kinetics upon discontinuation. Pituitary responsiveness to endogenous GnRH typically returns within 2-4 weeks, with complete restoration of the hypothalamic-pituitary-gonadal (HPG) axis function by 6-12 weeks. This recovery pattern has been demonstrated through serial GnRH stimulation tests showing normalization of LH and FSH responses in both adult women and children with central precocious puberty [7].

Comparative Agonist Efficacy: Nafarelin vs. Endogenous GnRH and Synthetic Analogs

Nafarelin acetate exhibits distinct pharmacological advantages over endogenous GnRH and other synthetic agonists due to its optimized molecular structure and delivery method. Compared to native GnRH (ED₅₀ ≈ 1.5 nM in vitro), nafarelin demonstrates significantly higher receptor binding affinity (Kd ≈ 0.05 nM) and greater resistance to enzymatic degradation, primarily due to the D-amino acid substitution at position 6 and C-terminal modification [1] [6]. These structural features confer enhanced bioavailability and prolonged receptor occupancy.

Table 3: Comparative Pharmacological Profile of GnRH Agonists

ParameterNative GnRHNafarelinLeuprolideBuserelinGoserelin
Relative Potency12006030100
Receptor Binding Affinity (Kd nM)1.8 ± 0.30.06 ± 0.010.5 ± 0.11.1 ± 0.20.2 ± 0.05
Plasma Half-life (minutes)4-818018090240
Bioavailability (Intranasal)N/A2.8%<3%6%N/A
Time to Maximal Suppression (days)N/A21-2821-2821-3521-28

Clinical comparative studies demonstrate nafarelin's equivalence to other GnRH agonists in achieving pituitary-gonadal suppression. In a randomized trial of IVF patients, intranasal nafarelin (800 μg/day) achieved comparable suppression to subcutaneous leuprolide (0.5 mg/day), with no significant differences in duration to pituitary suppression, total hMG requirements, number of oocytes retrieved, or pregnancy rates [3]. Similarly, in endometriosis treatment, nafarelin (400 μg/day intranasal) demonstrated equivalent efficacy to intramuscular leuprolide depot (3.75 mg monthly) in symptom resolution and lesion regression [4].

Compared to danazol (a synthetic androgen historically used for endometriosis), nafarelin offers distinct advantages in the mechanism of action. While both achieve hypoestrogenic environments, nafarelin specifically targets the HPG axis without danazol's androgenic side effects and adverse lipoprotein alterations. Clinical trials demonstrate comparable efficacy in pain reduction and lesion regression, but with divergent side effect profiles [4] [5].

Table 4: Clinical Efficacy Comparison in Endometriosis Treatment

Outcome MeasureNafarelin (400 μg/day IN)Leuprolide (3.75 mg IM monthly)Danazol (600-800 mg/day oral)
Therapeutic Efficacy (Symptom Reduction)92%89%86%
Laparoscopic Improvement (rAFS Score)60-70%55-75%50-65%
Estradiol Suppression (pg/mL)20-3015-2540-60
Ovulation Suppression Rate90%95%85%
Mean Bone Mineral Density Change (6 months)-3.5%-4.1%+1.0%

Nafarelin's intranasal administration route provides pharmacokinetic distinctions from injectable formulations. While subcutaneous or intramuscular depot formulations achieve more consistent drug levels, intranasal nafarelin shows variable absorption (bioavailability 1.2-5.6%) with peak concentrations at 10-40 minutes post-administration [1] [7]. However, despite this variability, clinical studies confirm that twice-daily dosing maintains sufficient concentrations for continuous receptor occupancy and sustained pituitary suppression [7].

Properties

CAS Number

76932-60-0

Product Name

Nafarelin acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C68H87N17O15

Molecular Weight

1382.5 g/mol

InChI

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1

InChI Key

GUJYDLHACHDKAJ-CFWZQLQRSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O

Synonyms

Nafarelin
Nafarelin Acetate
Nafarelin Acetate, Hydrate
Nafarelin Monoacetate
RS 94991 298
RS-94991-298
RS94991298
Synarel

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.